molecular formula C10H10BrNO B1269029 1-Acetyl-5-bromoindoline CAS No. 22190-38-1

1-Acetyl-5-bromoindoline

Cat. No. B1269029
Key on ui cas rn: 22190-38-1
M. Wt: 240.1 g/mol
InChI Key: WQKQAIXOTCPWFE-UHFFFAOYSA-N
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Patent
US08563723B2

Procedure details

Under N2 atmosphere, 25.00 mL chlorosulfonic acid was cooled in an ice bath, and under stirring 5.00 g 1-acetyl-5-bromoindoline was added portionwise. Stirring was continued for 20 min. after which the ice bath was removed and the mixture was heated to 70° C. After cooling to room temperature, the mixture was cautiously poured into ice water and extracted twice with DCM. The combined organic layers were dried over MgSO4 and evaporated to dryness to give 6.57 g (93%) of a beige solid. 1H NMR (400 MHz, DMSO-d6) δ 2.16 (s, 3H), 3.15 (t, J=8.58 Hz, 2H), 4.11 (t, J=8.58 Hz, 2H), 7.37 (s, 1H), 8.66 (s, 1H).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[C:6]([N:9]1[C:17]2[C:12](=[CH:13][C:14]([Br:18])=[CH:15][CH:16]=2)[CH2:11][CH2:10]1)(=[O:8])[CH3:7]>>[C:6]([N:9]1[C:17]2[C:12](=[CH:13][C:14]([Br:18])=[C:15]([S:2]([Cl:1])(=[O:5])=[O:3])[CH:16]=2)[CH2:11][CH2:10]1)(=[O:8])[CH3:7]

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC(=CC=C12)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portionwise
CUSTOM
Type
CUSTOM
Details
after which the ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
the mixture was cautiously poured into ice water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(=O)N1CCC2=CC(=C(C=C12)S(=O)(=O)Cl)Br
Measurements
Type Value Analysis
AMOUNT: MASS 6.57 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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